Cycloheptanol, 1-[(phenylthio)methyl]-
Description
Cycloheptanol, 1-[(phenylthio)methyl]- is a sulfur-containing cycloheptanol derivative characterized by a cycloheptanol backbone (C₇H₁₃OH) substituted at the 1-position with a (phenylthio)methyl group (–CH₂–S–C₆H₅). This structure combines the seven-membered cycloheptanol ring with a sulfur atom linked to a phenyl group, conferring unique chemical properties. The molecular formula is C₁₄H₂₀OS, with a molecular weight of 236.38 g/mol. The phenylthio group enhances hydrophobicity and may influence reactivity in organic transformations, such as homologation or cyclization reactions .
Properties
CAS No. |
101704-20-5 |
|---|---|
Molecular Formula |
C14H20OS |
Molecular Weight |
236.37 g/mol |
IUPAC Name |
1-(phenylsulfanylmethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C14H20OS/c15-14(10-6-1-2-7-11-14)12-16-13-8-4-3-5-9-13/h3-5,8-9,15H,1-2,6-7,10-12H2 |
InChI Key |
QXADFVHTJSOBLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CSC2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloheptanol Derivatives
1-Methylcycloheptanol (CAS 3761-94-2)
- Molecular Formula : C₈H₁₆O
- Molecular Weight : 128.22 g/mol
- Solubility : Insoluble in water
- Applications : Primarily used as a chemical intermediate in organic synthesis. Its methyl group (–CH₃) offers minimal steric hindrance compared to the bulkier (phenylthio)methyl substituent.
| Property | Cycloheptanol, 1-[(phenylthio)methyl]- | 1-Methylcycloheptanol |
|---|---|---|
| Molecular Formula | C₁₄H₂₀OS | C₈H₁₆O |
| Molecular Weight (g/mol) | 236.38 | 128.22 |
| Solubility | Likely insoluble in water | Insoluble in water |
| Key Functional Group | Phenylthioether (–S–C₆H₅) | Methyl (–CH₃) |
| Reactivity | High (sulfur participation) | Low |
The phenylthio group in Cycloheptanol, 1-[(phenylthio)methyl]- introduces nucleophilic sulfur, enabling participation in reactions like oxidation to sulfoxides/sulfones or acting as a leaving group. In contrast, 1-Methylcycloheptanol lacks such reactivity .
Other Sulfur-Containing Alcohols
2-(p-Tolyl)ethanol Derivatives
- Reactivity: 1-(p-Methoxyphenyl)ethanol and 1-(p-methylthiophenyl)ethanol undergo quinoline synthesis with o-aminobenzyl alcohol in high yields (82–93%) .
- Comparison: Cycloheptanol derivatives, including 1-[(phenylthio)methyl]- analogs, exhibit moderate yields (48–56%) in tricyclic compound formation due to ring strain in seven-membered systems .
Benzoic Acid Derivatives with Phenylthio Groups
- Applications: Patent literature highlights phenylthio-substituted propionic acid derivatives as anti-inflammatory agents .
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